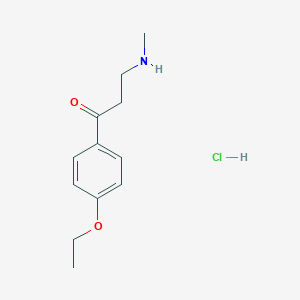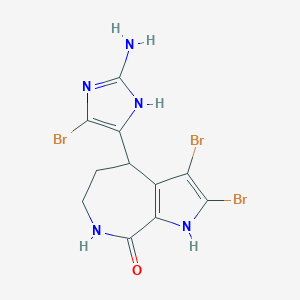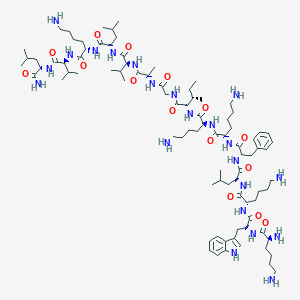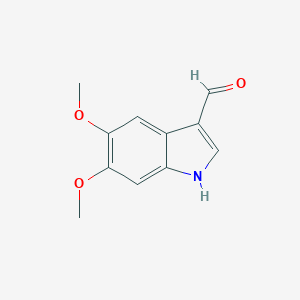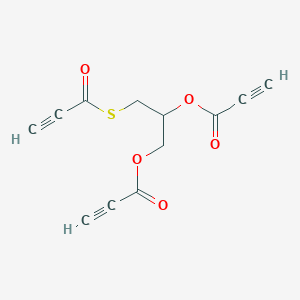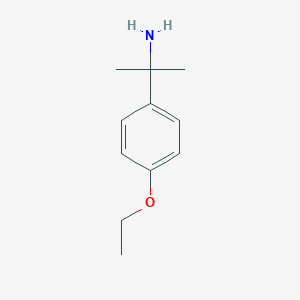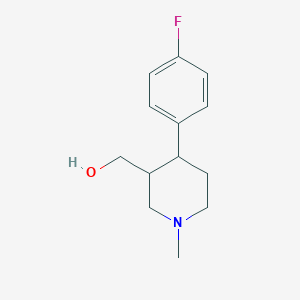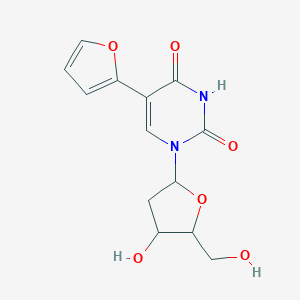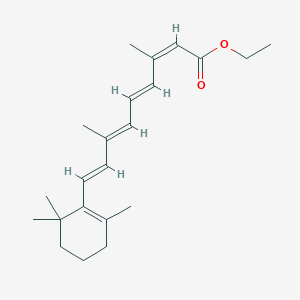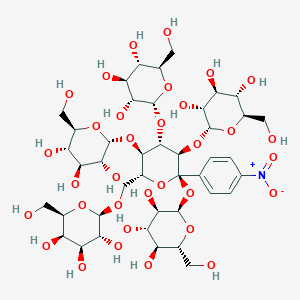
4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside is a complex carbohydrate that has been extensively studied for its biochemical and physiological effects. This compound is commonly used in laboratory experiments to investigate the mechanisms of action of various enzymes and to explore the potential applications of complex carbohydrates in medicine and biotechnology.
Mecanismo De Acción
The mechanism of action of 4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside involves the hydrolysis of the glycosidic bond between the galactose residue and the maltopentaose substrate. This reaction is catalyzed by glycosidase enzymes, which cleave the bond and release the galactose molecule. The resulting product is 4-nitrophenyl-beta-D-galactopyranoside, which can be detected using spectrophotometric methods.
Efectos Bioquímicos Y Fisiológicos
4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside has been shown to have a variety of biochemical and physiological effects. In particular, this compound has been found to be an effective substrate for the measurement of glycosidase activity in biological samples. Additionally, 4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside has been used to investigate the role of complex carbohydrates in various biological processes, including cell adhesion and signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside in laboratory experiments is its high sensitivity to glycosidase activity. This compound is also relatively easy to synthesize and can be used in a wide range of experimental conditions. However, one limitation of using 4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are many potential future directions for research on 4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside. One area of interest is the development of new methods for synthesizing this compound, which could improve its solubility and make it more versatile for use in different experimental settings. Additionally, researchers could investigate the potential applications of 4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside in medicine and biotechnology, such as in the development of new diagnostic tools or therapeutic agents. Finally, further studies could be conducted to elucidate the mechanisms of action of glycosidases and the role of complex carbohydrates in biological processes.
Métodos De Síntesis
The synthesis of 4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside involves the enzymatic glycosylation of maltopentaose with galactose. This reaction is catalyzed by the enzyme beta-galactosidase, which transfers the galactose residue from a donor molecule to the maltopentaose substrate. The resulting compound is then treated with 4-nitrophenyl-beta-D-galactopyranoside to form the final product.
Aplicaciones Científicas De Investigación
4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside has numerous applications in scientific research. One of the most common uses of this compound is in the study of glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates. By using 4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside as a substrate, researchers can investigate the activity and specificity of various glycosidases.
Propiedades
Número CAS |
140694-63-9 |
|---|---|
Nombre del producto |
4-Nitrophenyl 4(5)-O-galactosylmaltopentaoside |
Fórmula molecular |
C42H65NO33 |
Peso molecular |
1112 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3R,4S,5R,6R)-6-(4-nitrophenyl)-3,4,5,6-tetrakis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C42H65NO33/c44-5-13-19(49)24(54)29(59)37(67-13)66-10-18-34(72-38-30(60)25(55)20(50)14(6-45)68-38)35(73-39-31(61)26(56)21(51)15(7-46)69-39)36(74-40-32(62)27(57)22(52)16(8-47)70-40)42(75-18,11-1-3-12(4-2-11)43(64)65)76-41-33(63)28(58)23(53)17(9-48)71-41/h1-4,13-41,44-63H,5-10H2/t13-,14-,15-,16-,17-,18-,19+,20-,21-,22-,23-,24+,25+,26+,27+,28+,29-,30-,31-,32-,33-,34-,35+,36-,37-,38-,39-,40-,41-,42-/m1/s1 |
Clave InChI |
PCADUOFTAUWLRD-OQPKCWLPSA-N |
SMILES isomérico |
C1=CC(=CC=C1[C@]2([C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1C2(C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C2(C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)[N+](=O)[O-] |
Otros números CAS |
140694-63-9 |
Sinónimos |
4-nitrophenyl 4(5)-O-galactosylmaltopentaoside LG5PI p-nitrophenyl 4(5)-O-beta-galactosyl-alpha-maltopentaoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide](/img/structure/B117706.png)
![(3R,5S,8R,9R,10S,13S,14S,17R)-13-Methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B117708.png)
